FH535

Catalog No.
S527971
CAS No.
108409-83-2
M.F
C13H10Cl2N2O4S
M. Wt
361.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FH535

CAS Number

108409-83-2

Product Name

FH535

IUPAC Name

2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide

Molecular Formula

C13H10Cl2N2O4S

Molecular Weight

361.2 g/mol

InChI

InChI=1S/C13H10Cl2N2O4S/c1-8-6-10(17(18)19)3-5-12(8)16-22(20,21)13-7-9(14)2-4-11(13)15/h2-7,16H,1H3

InChI Key

AXNUEXXEQGQWPA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

FH535; FH 535; FH-535.

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Description

The exact mass of the compound 2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is 359.9738 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Databases: Information on the compound can be found in chemical databases such as PubChem [], but no mention is made of its use in scientific research.
  • Limited Commercial Availability: Several commercial suppliers offer the compound, but their product descriptions don't disclose any specific research applications.

FH535 is a small molecule compound recognized primarily as an inhibitor of the Wnt/β-catenin signaling pathway. It is chemically classified with the CAS number 108409-83-2 and has shown potential in various therapeutic applications, particularly in oncology. The compound acts by disrupting the β-catenin/T-cell factor-mediated transcription, thereby affecting cellular processes such as proliferation, migration, and invasion in cancer cells. Additionally, FH535 functions as a dual antagonist of peroxisome proliferator-activated receptor gamma and delta, further enhancing its profile as a multi-targeted therapeutic agent .

FH535's mechanism of action involves several key chemical interactions:

  • Inhibition of Wnt/β-catenin Pathway: FH535 inhibits the transcriptional activity mediated by β-catenin, leading to downregulation of target genes such as Cyclin D1 and survivin, which are critical for cell proliferation and survival .
  • Antagonism of Peroxisome Proliferator-Activated Receptors: The compound inhibits the ligand-dependent activation of PPARγ and PPARδ, which are involved in metabolic regulation and cellular differentiation .
  • Impact on Matrix Metalloproteinases: FH535 reduces the expression of matrix metalloproteinases (MMP-7 and MMP-9), which play significant roles in cancer cell invasion and metastasis .

FH535 exhibits notable biological activities, particularly in cancer research:

  • Anticancer Effects: Studies have demonstrated that FH535 effectively inhibits the proliferation and migration of various cancer cell lines, including colon, pancreatic, breast, and hepatocellular carcinoma cells. This is attributed to its ability to modulate key signaling pathways associated with tumor growth .
  • Regulation of Cancer Stem Cell Markers: In colon cancer models, FH535 has been shown to repress markers associated with cancer stem cells, indicating its potential role in targeting cancer stemness .
  • Transcriptomic Changes: RNA sequencing analyses reveal that FH535 alters numerous biological pathways linked to DNA replication, cell cycle regulation, and metabolism, highlighting its multifaceted impact on cellular function .

The synthesis of FH535 involves several steps typically conducted in a laboratory setting:

  • Starting Materials: The synthesis begins with commercially available precursors that undergo various chemical transformations.
  • Reactions: Key reactions may include coupling reactions to form the core structure of FH535 followed by functionalization steps to introduce specific substituents that enhance its biological activity.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Specific detailed synthetic routes are often proprietary or found in specialized chemical literature.

FH535 has several promising applications:

  • Cancer Therapy: Due to its inhibitory effects on the Wnt/β-catenin pathway, FH535 is being explored as a therapeutic agent for various cancers where this pathway is aberrantly activated .
  • Research Tool: As a small molecule inhibitor, it serves as a valuable tool for researchers studying Wnt signaling and its implications in cancer biology.
  • Metabolic Disorders: Given its antagonistic effects on PPARs, FH535 may also have potential applications in metabolic diseases where these receptors are involved .

Interaction studies involving FH535 have focused on its effects on various cellular pathways:

  • Wnt/β-catenin Pathway Interactions: Research indicates that FH535 effectively disrupts the interactions between β-catenin and T-cell factor proteins, leading to decreased transcriptional activity associated with tumorigenesis .
  • Synergistic Effects with Other Compounds: Studies suggest that combining FH535 with other therapeutic agents may enhance anticancer efficacy by targeting multiple pathways simultaneously .

Several compounds share structural or functional similarities with FH535. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
ICG-001Inhibits β-catenin/T-cell factor interactionsSelective for Wnt/β-catenin pathway; used in research
XAV939Inhibits tankyrase enzymes involved in β-catenin degradationFocuses on degradation rather than transcriptional inhibition
C59Selectively inhibits Wnt/β-catenin signalingKnown for its specificity towards this pathway
PKF115-584Inhibits β-catenin/T-cell factor interactionsDemonstrates strong anti-proliferative effects

FH535's uniqueness lies in its dual role as both a Wnt/β-catenin inhibitor and a PPAR antagonist, providing it with a broader therapeutic potential compared to other compounds that typically target only one pathway.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

359.9738334 g/mol

Monoisotopic Mass

359.9738334 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide

Dates

Modify: 2023-08-15
1: Liu L, Zhi Q, Shen M, Gong FR, Zhou BP, Lian L, Shen B, Chen K, Duan W, Wu MY, Tao M, Li W. FH535, a β-catenin pathway inhibitor, represses pancreatic cancer xenograft growth and angiogenesis. Oncotarget. 2016 Jul 26;7(30):47145-47162. doi: 10.18632/oncotarget.9975. PubMed PMID: 27323403.
2: Su H, Jin X, Zhang X, Zhao L, Lin B, Li L, Fei Z, Shen L, Fang Y, Pan H, Xie C. FH535 increases the radiosensitivity and reverses epithelial-to-mesenchymal transition of radioresistant esophageal cancer cell line KYSE-150R. J Transl Med. 2015 Mar 31;13:104. doi: 10.1186/s12967-015-0464-6. PubMed PMID: 25888911; PubMed Central PMCID: PMC4384308.
3: Wu MY, Liang RR, Chen K, Shen M, Tian YL, Li DM, Duan WM, Gui Q, Gong FR, Lian L, Li W, Tao M. FH535 inhibited metastasis and growth of pancreatic cancer cells. Onco Targets Ther. 2015 Jul 6;8:1651-70. doi: 10.2147/OTT.S82718. PubMed PMID: 26185454; PubMed Central PMCID: PMC4500609.
4: Suknuntha K, Thita T, Togarrati PP, Ratanachamnong P, Wongtrakoongate P, Srihirun S, Slukvin I, Hongeng S. Wnt signaling inhibitor FH535 selectively inhibits cell proliferation and potentiates imatinib-induced apoptosis in myeloid leukemia cell lines. Int J Hematol. 2016 Oct 20. [Epub ahead of print] PubMed PMID: 27766528.
5: Tomizawa M, Shinozaki F, Motoyoshi Y, Sugiyama T, Yamamoto S, Ishige N. FH535 suppresses the proliferation and motility of hepatocellular carcinoma cells. Int J Oncol. 2016 Jan;48(1):110-4. doi: 10.3892/ijo.2015.3220. PubMed PMID: 26530115.
6: Gedaly R, Galuppo R, Daily MF, Shah M, Maynard E, Chen C, Zhang X, Esser KA, Cohen DA, Evers BM, Jiang J, Spear BT. Targeting the Wnt/β-catenin signaling pathway in liver cancer stem cells and hepatocellular carcinoma cell lines with FH535. PLoS One. 2014 Jun 18;9(6):e99272. doi: 10.1371/journal.pone.0099272. PubMed PMID: 24940873; PubMed Central PMCID: PMC4062395.
7: Liu J, Li G, Liu D, Liu J. FH535 inhibits the proliferation of HepG2 cells via downregulation of the Wnt/β-catenin signaling pathway. Mol Med Rep. 2014 Apr;9(4):1289-92. doi: 10.3892/mmr.2014.1928. PubMed PMID: 24482011.
8: Iida J, Dorchak J, Lehman JR, Clancy R, Luo C, Chen Y, Somiari S, Ellsworth RE, Hu H, Mural RJ, Shriver CD. FH535 inhibited migration and growth of breast cancer cells. PLoS One. 2012;7(9):e44418. doi: 10.1371/journal.pone.0044418. PubMed PMID: 22984505; PubMed Central PMCID: PMC3439405.
9: Polk WW. FH535 potentiation of cigarette smoke condensate cytotoxicity is associated with changes in β-catenin and EGR-1 signaling. Int J Toxicol. 2012 Jul-Aug;31(4):380-9. doi: 10.1177/1091581812447956. PubMed PMID: 22713211.
10: Kril LM, Vilchez V, Jiang J, Turcios L, Chen C, Sviripa VM, Zhang W, Liu C, Spear B, Watt DS, Gedaly R. N-Aryl benzenesulfonamide inhibitors of [3H]-thymidine incorporation and β-catenin signaling in human hepatocyte-derived Huh-7 carcinoma cells. Bioorg Med Chem Lett. 2015 Sep 15;25(18):3897-9. doi: 10.1016/j.bmcl.2015.07.040. PubMed PMID: 26243371; PubMed Central PMCID: PMC4540627.
11: Galuppo R, Maynard E, Shah M, Daily MF, Chen C, Spear BT, Gedaly R. Synergistic inhibition of HCC and liver cancer stem cell proliferation by targeting RAS/RAF/MAPK and WNT/β-catenin pathways. Anticancer Res. 2014 Apr;34(4):1709-13. PubMed PMID: 24692700.
12: Umazume K, Tsukahara R, Liu L, Fernandez de Castro JP, McDonald K, Kaplan HJ, Tamiya S. Role of retinal pigment epithelial cell β-catenin signaling in experimental proliferative vitreoretinopathy. Am J Pathol. 2014 May;184(5):1419-28. doi: 10.1016/j.ajpath.2014.01.022. PubMed PMID: 24656918.
13: Handeli S, Simon JA. A small-molecule inhibitor of Tcf/beta-catenin signaling down-regulates PPARgamma and PPARdelta activities. Mol Cancer Ther. 2008 Mar;7(3):521-9. doi: 10.1158/1535-7163.MCT-07-2063. PubMed PMID: 18347139.
14: Wu MY, Xie X, Xu ZK, Xie L, Chen Z, Shou LM, Gong FR, Xie YF, Li W, Tao M. PP2A inhibitors suppress migration and growth of PANC-1 pancreatic cancer cells through inhibition on the Wnt/β-catenin pathway by phosphorylation and degradation of β-catenin. Oncol Rep. 2014 Aug;32(2):513-22. doi: 10.3892/or.2014.3266. PubMed PMID: 24926961; PubMed Central PMCID: PMC4091883.
15: Wachter J, Neureiter D, Alinger B, Pichler M, Fuereder J, Oberdanner C, Di Fazio P, Ocker M, Berr F, Kiesslich T. Influence of five potential anticancer drugs on wnt pathway and cell survival in human biliary tract cancer cells. Int J Biol Sci. 2012;8(1):15-29. PubMed PMID: 22211101; PubMed Central PMCID: PMC3226029.
16: Iwata M, Aikawa T, Hakozaki T, Arai K, Ochi H, Haro H, Tagawa M, Asou Y, Hara Y. Enhancement of Runx2 expression is potentially linked to β-catenin accumulation in canine intervertebral disc degeneration. J Cell Physiol. 2015 Jan;230(1):180-90. doi: 10.1002/jcp.24697. PubMed PMID: 24916026.
17: Kim HJ, Kang GJ, Kim EJ, Park MK, Byun HJ, Nam S, Lee H, Lee CH. Novel effects of sphingosylphosphorylcholine on invasion of breast cancer: Involvement of matrix metalloproteinase-3 secretion leading to WNT activation. Biochim Biophys Acta. 2016 Sep;1862(9):1533-43. doi: 10.1016/j.bbadis.2016.05.010. PubMed PMID: 27216977.
18: Ren J, Wang R, Song H, Huang G, Chen L. Secreted frizzled related protein 1 modulates taxane resistance of human lung adenocarcinoma. Mol Med. 2014 Apr 8;20:164-78. doi: 10.2119/molmed.2013.00149. PubMed PMID: 24643460; PubMed Central PMCID: PMC4002848.
19: Zhang S, Da L, Yang X, Feng D, Yin R, Li M, Zhang Z, Jiang F, Xu L. Celecoxib potentially inhibits metastasis of lung cancer promoted by surgery in mice, via suppression of the PGE2-modulated β-catenin pathway. Toxicol Lett. 2014 Mar 3;225(2):201-7. doi: 10.1016/j.toxlet.2013.12.014. PubMed PMID: 24374173.
20: Frewer KA, Sanders AJ, Owen S, Frewer NC, Hargest R, Jiang WG. A role for WISP2 in colorectal cancer cell invasion and motility. Cancer Genomics Proteomics. 2013 Jul-Aug;10(4):187-96. PubMed PMID: 23893926.

Explore Compound Types